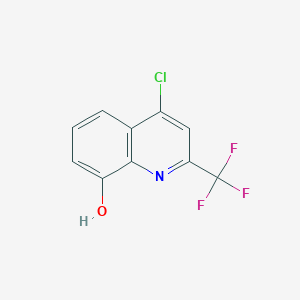

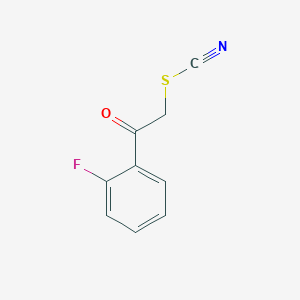

![molecular formula C12H22N2O4 B1342312 2-(4-{[(Tert-butoxy)carbonyl]amino}piperidin-1-yl)acetic acid CAS No. 299203-94-4](/img/structure/B1342312.png)

2-(4-{[(Tert-butoxy)carbonyl]amino}piperidin-1-yl)acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(4-{[(Tert-butoxy)carbonyl]amino}piperidin-1-yl)acetic acid is a chemical compound with the molecular formula C12H22N2O4 and a molecular weight of 258.31 g/mol. It is commonly used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.

Mecanismo De Acción

Target of Action

Similar compounds have been used as heterobifunctional crosslinkers in the development of proteolysis targeting chimeras (protacs) for targeted protein degradation .

Mode of Action

It’s worth noting that compounds with similar structures have been used in the suzuki–miyaura cross-coupling reaction . This reaction involves the coupling of two chemically differentiated fragments with the help of a metal catalyst, typically palladium .

Biochemical Pathways

Similar compounds have been used in the development of protacs, which are designed to degrade specific proteins within cells . This suggests that the compound may interact with protein degradation pathways.

Pharmacokinetics

The compound’s tert-butoxycarbonyl (boc) group is commonly used in organic synthesis as a protecting group for amines , which could potentially influence its pharmacokinetic properties.

Result of Action

Similar compounds have been used in the development of protacs, which are designed to degrade specific proteins within cells . This suggests that the compound may have a role in protein degradation.

Action Environment

The compound’s boc group is known to be sensitive to acidic conditions , which could potentially influence its stability and efficacy under different environmental conditions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: One common method involves the reaction of 4-aminopiperidine with di-tert-butyl dicarbonate to form the Boc-protected intermediate, which is then reacted with bromoacetic acid to yield the final product .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis in cGMP (current Good Manufacturing Practice) facilities. The process includes stringent quality control measures to ensure high purity and consistency. The production is carried out in cleanroom environments to prevent contamination.

Análisis De Reacciones Químicas

Types of Reactions: 2-(4-{[(Tert-butoxy)carbonyl]amino}piperidin-1-yl)acetic acid undergoes various chemical reactions, including:

Substitution Reactions: The Boc-protected amine can be deprotected under acidic conditions to yield the free amine, which can then undergo nucleophilic substitution reactions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents depend on the desired transformation.

Common Reagents and Conditions:

Deprotection: Trifluoroacetic acid (TFA) is commonly used for the deprotection of the Boc group.

Substitution: Common reagents include alkyl halides and acyl chlorides for nucleophilic substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection of the Boc group yields the free amine, which can be further functionalized .

Aplicaciones Científicas De Investigación

2-(4-{[(Tert-butoxy)carbonyl]amino}piperidin-1-yl)acetic acid has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is used in the development of biochemical assays and as a building block for peptide synthesis.

Medicine: It is explored for its potential use in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.

Industry: The compound is used in the production of fine chemicals and specialty chemicals

Comparación Con Compuestos Similares

2-(2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)phenyl)acetic acid: This compound is similar in structure but contains a phenyl group, making it useful as a semi-flexible linker in PROTAC development.

4-(4-(tert-Butoxycarbonyl)piperazin-1-yl)benzoic acid: This compound has a similar Boc-protected piperazine structure and is used in different synthetic applications.

Uniqueness: 2-(4-{[(Tert-butoxy)carbonyl]amino}piperidin-1-yl)acetic acid is unique due to its specific combination of the Boc-protected piperidine and acetic acid moiety, making it a versatile intermediate in organic synthesis and pharmaceutical research.

Propiedades

IUPAC Name |

2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidin-1-yl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O4/c1-12(2,3)18-11(17)13-9-4-6-14(7-5-9)8-10(15)16/h9H,4-8H2,1-3H3,(H,13,17)(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLDQVJCRBZXIOR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCN(CC1)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50595436 |

Source

|

| Record name | {4-[(tert-Butoxycarbonyl)amino]piperidin-1-yl}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50595436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

299203-94-4 |

Source

|

| Record name | {4-[(tert-Butoxycarbonyl)amino]piperidin-1-yl}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50595436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

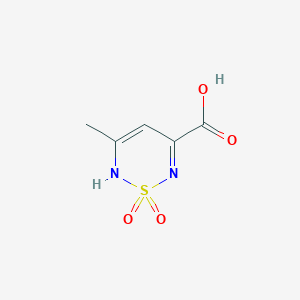

![[5-(2-furyl)-1-methyl-1H-pyrazol-3-yl]methanol](/img/structure/B1342230.png)

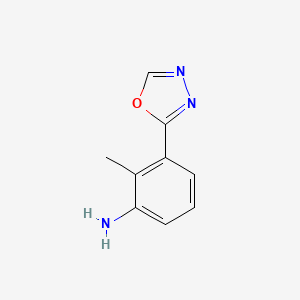

![N-{[5-(2-furyl)thien-2-yl]methyl}-N-methylamine](/img/structure/B1342232.png)

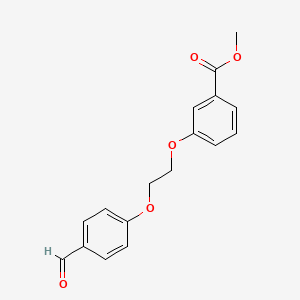

![N,N-dimethyl-2-{4-[(methylamino)methyl]phenoxy}ethanamine](/img/structure/B1342238.png)

![1-[1-(tert-Butoxycarbonyl)-4-piperidinyl]-5-oxo-3-pyrrolidinecarboxylic acid](/img/structure/B1342248.png)